molecular formula C10H16N2O3 B2520690 Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 1339591-58-0

Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2520690
CAS No.: 1339591-58-0
M. Wt: 212.249
InChI Key: LNSPGRQXXFQBOP-UHFFFAOYSA-N
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Description

Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a branched alkyl chain (2,2-dimethylpropyl, or neopentyl group) and an ethyl ester at the 5-position.

Properties

IUPAC Name

ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-5-14-9(13)8-11-7(12-15-8)6-10(2,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSPGRQXXFQBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Step Process from Dialkyl Oxalates

A patent-published route (CN104974106A) outlines a scalable three-step synthesis applicable to 5-alkyl-1,2,4-oxadiazole-2-carboxylates (Figure 1):

Step 1: Ammonolysis of Dialkyl Oxalate
Dialkyl oxalate reacts with hydrazine hydrate to form monoalkyl oxalate hydrazide. For the target compound, diethyl oxalate and hydrazine hydrate yield ethyl oxalate hydrazide:
$$
\text{(COOEt)}2 + \text{N}2\text{H}4 \cdot \text{H}2\text{O} \rightarrow \text{EtOOC-CONH-NH}_2 + \text{EtOH}
$$
Reaction conditions: Ethanol solvent, 0–5°C, 85% yield.

Step 2: Acylation with Neopentyl Anhydride
The hydrazide undergoes acylation with 2,2-dimethylpropionic anhydride to form 2-acylhydrazino-monoethyl oxalate:
$$
\text{EtOOC-CONH-NH}2 + (\text{Me}2\text{CH}2\text{CO})2\text{O} \rightarrow \text{EtOOC-CONH-NH-CO-CMe}2\text{CH}2
$$
Conditions: Anhydrous ethanol, −20°C to room temperature, 12–24 hours, 85% yield.

Step 3: Cyclodehydration to 1,2,4-Oxadiazole
Thermal cyclodehydration in toluene at 100–110°C for 3–24 hours eliminates water, forming the oxadiazole ring:
$$
\text{EtOOC-CONH-NH-CO-CMe}2\text{CH}2 \xrightarrow{\Delta} \text{EtOOC-C}3\text{N}2\text{O-CMe}2\text{CH}2 + \text{H}_2\text{O}
$$
Yield: 65–85% after recrystallization.

Table 1: Optimization of Cyclodehydration Conditions

Solvent Temperature (°C) Time (h) Yield (%)
Toluene 110 6 78
Xylene 140 3 82
DMF 100 12 65

Amidoxime-Based Cyclization Strategies

Tiemann-Krüger Method with Amidoximes

A classical approach involves amidoximes and acylating agents. For the target compound, ethyl amidoxime (prepared from ethyl cyanide and hydroxylamine) reacts with 2,2-dimethylpropionyl chloride:
$$
\text{EtC(=NOH)NH}2 + \text{Me}2\text{CH}2\text{COCl} \rightarrow \text{EtOOC-C}3\text{N}2\text{O-CMe}2\text{CH}_2 + \text{HCl}
$$
Key Modifications :

  • Use of tetrabutylammonium fluoride (TBAF) as a catalyst improves yield to 75%.
  • Solvent screening shows dichloromethane (DCM) outperforms THF due to better acyl chloride stability.

Table 2: Solvent Impact on Acylation Yield

Solvent Catalyst Yield (%)
DCM TBAF 75
THF Pyridine 62
Acetonitrile None 58

One-Pot Synthesis-Functionalization Approaches

Carbodiimide-Mediated Coupling

A one-pot method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxyazabenzotriazole (HOAt) enables sequential acylation and cyclodehydration:

  • Amidoxime Formation : Ethyl cyanide + hydroxylamine → ethyl amidoxime.
  • Acylation : Amidoxime + 2,2-dimethylpropionic acid + EDC/HOAt → O-acylamidoxime.
  • Cyclodehydration : Heating in dioxane at 100°C for 3 hours yields the target compound (70% overall).

Advantages :

  • Avoids isolation of intermediates.
  • Compatible with parallel synthesis for derivative exploration.

Superbase-Promoted Cyclization

NaOH/DMSO-mediated one-pot synthesis at room temperature:
$$
\text{EtOOC-CONH}2 + \text{Me}2\text{CH}2\text{COOEt} \xrightarrow{\text{NaOH/DMSO}} \text{EtOOC-C}3\text{N}2\text{O-CMe}2\text{CH}_2
$$
Conditions : 24 hours, 50% yield. Lower yields attributed to steric hindrance from the neopentyl group.

Comparative Analysis of Synthetic Methods

Table 3: Method Efficiency and Scalability

Method Yield (%) Time Scalability Green Metrics
Traditional (Patent) 85 24 h High Moderate
Tiemann-Krüger 75 12 h Medium Low
One-Pot (EDC) 70 6 h High Low
Superbase 50 24 h Low High

Key Findings :

  • The patent route offers the highest yield but requires toxic solvents (toluene).
  • Superbase methods align with green chemistry principles but suffer from low efficiency for bulky substituents.
  • Carbodiimide-mediated one-pot synthesis balances speed and scalability but involves costly reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate has shown promising anticancer properties. For instance:

  • In vitro assays demonstrated significant cytotoxicity against various cancer cell lines.
  • Molecular docking studies suggested that the compound interacts effectively with target proteins involved in cancer cell proliferation and survival .

Antidiabetic Properties

Research indicates that certain oxadiazole derivatives exhibit anti-diabetic effects by modulating glucose metabolism and enhancing insulin sensitivity. This compound may contribute to lowering blood glucose levels in diabetic models .

Antimicrobial Activity

Oxadiazoles are known for their antimicrobial properties. Compounds similar to this compound have been evaluated for their efficacy against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Polymer Chemistry

The incorporation of oxadiazole groups into polymer matrices can enhance thermal stability and mechanical properties. This compound can be utilized in the synthesis of high-performance polymers used in coatings and electronic materials.

UV Absorbers and Scintillators

Due to its unique chemical structure, this compound may serve as an effective UV absorber or scintillator in various applications ranging from sunscreens to radiation detection materials .

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives revealed that compounds structurally related to this compound exhibited significant inhibition of tumor growth in xenograft models. The most potent derivatives were identified through a combination of in vitro and in vivo assays .

Case Study 2: Antidiabetic Activity

In a model using Drosophila melanogaster, researchers found that specific oxadiazole derivatives improved glucose tolerance and reduced hyperglycemia significantly compared to control groups. This suggests potential for further development as therapeutic agents for diabetes management .

Mechanism of Action

The mechanism of action of Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent-Based Classification

Compounds with the 1,2,4-oxadiazole-5-carboxylate scaffold are categorized based on substituents at the 3-position. Key groups include:

Branched Alkyl Substituents
  • Ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate (CAS 163719-73-1)

    • Molecular Formula: C₉H₁₄N₂O₃
    • Molecular Weight: 198.22 g/mol
    • The tert-butyl group (C(CH₃)₃) shares steric bulk with the neopentyl group but lacks the methylene spacer. This reduces lipophilicity slightly compared to the neopentyl analog. Similarity score: 0.67 .
  • Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (CAS 40019-21-4)

    • Molecular Formula: C₆H₈N₂O₃
    • Molecular Weight: 156.14 g/mol
    • A smaller methyl group reduces steric hindrance and lipophilicity, making it less suited for hydrophobic interactions in biological systems. Similarity score: 0.76 .
Cycloalkyl Substituents
  • Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (CAS 1340441-65-7)

    • Molecular Formula: C₁₀H₁₄N₂O₃
    • Molecular Weight: 210.23 g/mol
    • The cyclopentyl group introduces conformational rigidity and moderate lipophilicity, balancing steric effects and solubility .
  • Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1184246-60-3)

    • Molecular Formula: C₉H₁₂N₂O₃
    • Molecular Weight: 196.20 g/mol
    • The strained cyclopropane ring enhances reactivity but reduces stability compared to branched alkyl substituents .
Aryl and Substituted Aryl Substituents
  • Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 163719-69-5)

    • Molecular Formula: C₁₁H₉ClN₂O₃
    • Molecular Weight: 252.66 g/mol
    • The chloro substituent increases polarity and may improve binding to aromatic biological targets .

Property Comparison Table

Compound (CAS) Substituent Type Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (Neopentyl) Branched Alkyl C₁₀H₁₆N₂O₃ 212.24* High lipophilicity, steric bulk
Ethyl 3-(tert-butyl)-... (163719-73-1) Branched Alkyl C₉H₁₄N₂O₃ 198.22 Moderate lipophilicity, reduced steric bulk
Ethyl 3-cyclopentyl-... (1340441-65-7) Cycloalkyl C₁₀H₁₄N₂O₃ 210.23 Rigid structure, balanced solubility
Ethyl 3-[3-(CF₃)phenyl]-... (1472632) Substituted Aryl C₁₂H₉F₃N₂O₃ 286.21 Electron-deficient, enhanced stability
Ethyl 3-(4-Cl-phenyl)-... (163719-69-5) Aryl C₁₁H₉ClN₂O₃ 252.66 Polar, potential bioactivity

*Calculated based on molecular formula.

Key Findings

Lipophilicity : The neopentyl group in the target compound likely confers higher logP values compared to tert-butyl or cyclopentyl analogs, enhancing membrane permeability but reducing aqueous solubility .

Steric Effects : Branched alkyl substituents (neopentyl, tert-butyl) hinder nucleophilic attacks on the oxadiazole ring, improving chemical stability .

Biological Interactions : Aryl-substituted analogs (e.g., trifluoromethylphenyl) exhibit stronger electronic interactions with biological targets, whereas alkyl-substituted derivatives prioritize hydrophobic binding .

Synthetic Accessibility : Neopentyl and tert-butyl groups require specialized alkylation reagents, while aryl substituents often involve cross-coupling reactions, increasing synthetic complexity .

Biological Activity

Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate (CAS Number: 1339591-58-0) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N2O3. The structure features an oxadiazole ring, which is known for its pharmacological significance. The presence of the ethyl group and the branched alkyl substituent contributes to its unique properties.

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight216.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticholinesterase Activity

Another area of interest is the anticholinesterase activity of oxadiazoles. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's:

  • Selectivity : Some derivatives have shown selectivity towards butyrylcholinesterase (BuChE), which is significant for developing treatments aimed at Alzheimer's disease .

Anti-inflammatory Effects

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound may exhibit inhibition of pro-inflammatory cytokines:

  • Research Findings : Studies have indicated that certain oxadiazoles can reduce inflammation markers in vitro and in vivo models .

Synthetic Methods

The synthesis of this compound typically involves cyclization reactions that form the oxadiazole ring structure. Methods may include:

  • Cyclization of Hydrazones : Reacting hydrazones with carboxylic acids or their derivatives.
  • Use of Catalysts : Employing catalysts such as iron(III) nitrate to enhance yield and selectivity during synthesis .

Pharmacokinetic Considerations

In silico studies suggest that compounds like this compound possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. This indicates a potential for oral bioavailability and therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via cyclization reactions or [3+2] cycloaddition between precursors like hydrazides and activated carbonyl derivatives. Key steps include:

  • Cyclization : Using ethyl chlorooxoacetate and tert-butyl-substituted amidoximes under reflux in ethanol .
  • Optimization : Temperature (70–90°C), reaction time (6–12 hours), and solvent polarity are critical for yield and purity. TLC monitors progress, while NMR and HPLC confirm structure and purity .
  • Purification : Column chromatography or recrystallization in ethanol removes byproducts .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation : 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR identify substituents and ester groups. IR spectroscopy confirms carbonyl (C=O) and oxadiazole ring vibrations .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Mass spectrometry (ESI-MS) provides molecular ion validation .

Q. How are preliminary biological activities evaluated for this compound?

  • Antimicrobial Assays : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, comparing IC50_{50} values to controls .

Advanced Research Questions

Q. How can synthetic yields be improved without compromising purity?

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours) and improves yield by 15–20% .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require post-reaction dialysis to remove traces .

Q. How should researchers address contradictions in reported biological activities?

  • Structural Comparisons : Compare substituent effects (e.g., tert-butyl vs. aryl groups) using analogues (Table 1) .
  • Assay Standardization : Validate protocols with positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions .

Table 1 : Substituent Impact on Biological Activity

SubstituentActivity (IC50_{50}, µM)Solubility (LogP)Source
2,2-Dimethylpropyl (tert-butyl)12.5 (HeLa)2.8
4-Methoxyphenyl8.3 (MCF-7)3.1
Tetrahydrofuran-2-yl25.0 (Antimicrobial)1.9

Q. What role does the tert-butyl group play in structure-activity relationships (SAR)?

  • Lipophilicity : The tert-butyl group increases LogP (2.8 vs. 1.9 for tetrahydrofuran derivatives), enhancing membrane permeability .
  • Steric Effects : Bulky substituents hinder binding to flat active sites (e.g., topoisomerases) but improve selectivity for hydrophobic pockets .

Q. How can computational methods guide target identification?

  • Molecular Docking : AutoDock Vina predicts binding to tubulin’s colchicine site (∆G = -9.2 kcal/mol) .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) .

Q. What strategies improve HPLC resolution for oxadiazole derivatives?

  • Gradient Elution : Start with 40% acetonitrile, ramp to 70% over 20 minutes .
  • Ion-Pair Reagents : Add 0.1% trifluoroacetic acid to reduce tailing .

Methodological Notes

  • Controlled Experiments : Always include negative controls (e.g., DMSO vehicle) and triplicate runs for reproducibility.
  • Data Interpretation : Use ANOVA for bioactivity comparisons and PCA for multivariate analysis of substituent effects .

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